1,3,6,8-Pyrenetetrasulfonic acid

Catalog No.
S587890
CAS No.
6528-53-6
M.F
C16H10O12S4
M. Wt
522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Pyrenetetrasulfonic acid

CAS Number

6528-53-6

Product Name

1,3,6,8-Pyrenetetrasulfonic acid

IUPAC Name

pyrene-1,3,6,8-tetrasulfonic acid

Molecular Formula

C16H10O12S4

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

CZLSHVQVNDDHDQ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O

Synonyms

1,3,6,8-pyrene tetrasulfonate, 1,3,6,8-pyrene tetrasulfonate, Ca (1:2) salt, 1,3,6,8-pyrene tetrasulfonate, tetrasodium salt, PTSA

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O

Fluorescent Probe

One of the most prominent applications of 1,3,6,8-pyrenetetrasulfonic acid is as a fluorescent probe. Due to its structure, the molecule exhibits fluorescence that changes depending on the surrounding environment's acidity [1]. In acidic conditions, the probe emits blue light, while in basic environments, the emission shifts towards green [1]. This property makes it valuable for studying pH changes within living cells and organelles. Researchers can monitor specific cellular processes by targeting acidic compartments like lysosomes with the probe and observing the fluorescence shift [1].

Here are some sources for further reading on 1,3,6,8-pyrenetetrasulfonic acid as a fluorescent probe:

  • PubChem entry for 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt:
  • Sigma-Aldrich product page:

pH Indicator

Building upon its fluorescent properties, 1,3,6,8-pyrenetetrasulfonic acid can also function as a pH indicator. Similar to the probe application, the solution's color changes based on the surrounding pH. This characteristic allows researchers to visually assess the acidity or alkalinity of a solution without relying on specialized equipment [1].

Other Applications

Beyond its use as a fluorescent probe and pH indicator, 1,3,6,8-pyrenetetrasulfonic acid finds applications in other research areas:

  • Lipase Activity Studies: The molecule can serve as a substrate for lipase enzymes, allowing researchers to study their activity and function [1].
  • Water-in-Oil-in-Water Emulsions: Due to its properties, 1,3,6,8-pyrenetetrasulfonic acid can be used in the formation of stable water-in-oil-in-water emulsions, which are relevant in various fields like drug delivery [5].

1,3,6,8-Pyrenetetrasulfonic acid is a synthetic organic compound characterized by its four sulfonic acid groups attached to a pyrene backbone, which is a polycyclic aromatic hydrocarbon. Its chemical formula is C16H10O12S4C_{16}H_{10}O_{12}S_{4}, and it is known for its high solubility in water due to the presence of multiple sulfonate groups. This compound exhibits strong fluorescence properties, making it valuable in various applications such as fluorescent tracers and dyes in biological and chemical research .

Typical of sulfonic acids. These include:

  • Neutralization: It reacts with bases to form corresponding salts, such as sodium salts, which enhance its solubility and stability in aqueous solutions.
  • Esterification: The sulfonic acid groups can react with alcohols to form esters under acidic conditions.
  • Electrophilic Substitution: The aromatic nature of the pyrene moiety allows for electrophilic substitution reactions, where various substituents can be introduced onto the aromatic ring .

The biological activity of 1,3,6,8-pyrenetetrasulfonic acid has been explored primarily in the context of its use as a fluorescent probe. It has shown potential in:

  • Cell Imaging: Due to its fluorescent properties, it can be used for imaging live cells and tracking cellular processes.
  • Biochemical Assays: It serves as a marker in various assays to detect specific biomolecules or interactions due to its ability to fluoresce under UV light .

The synthesis of 1,3,6,8-pyrenetetrasulfonic acid typically involves:

  • Sulfonation of Pyrene: A common method is the direct sulfonation of pyrene using concentrated sulfuric acid or chlorosulfonic acid. This process introduces sulfonate groups onto the pyrene structure.
  • One-Step Sulfonation Reaction: Recent advancements have led to more efficient methods that utilize one-step sulfonation reactions, which are eco-friendly and yield high purity products .

1,3,6,8-Pyrenetetrasulfonic acid has various applications across different fields:

  • Fluorescent Tracers: Used in biological research for tracking and imaging purposes.
  • Anti-Counterfeiting Inks: Its fluorescent properties make it suitable for use in invisible inks and security printing applications .
  • Dyes in Coatings: Employed in the formulation of high-performance coatings that require fluorescent characteristics .

Studies on the interactions of 1,3,6,8-pyrenetetrasulfonic acid with other compounds have revealed:

  • Complex Formation: It can form complexes with metal ions and other organic molecules, which can modify its fluorescence properties.
  • Binding Studies: Investigations into how this compound interacts with biomolecules have shown its potential as a probe for studying protein-ligand interactions due to its ability to fluoresce upon binding .

Several compounds share structural similarities with 1,3,6,8-pyrenetetrasulfonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxypyrene-1,3,6-trisulfonic acidContains three sulfonate groupsExhibits pH sensitivity and is used in sensors
PyreneParent compound without sulfonationNon-fluorescent; serves as a base structure
1-Pyrenesulfonic acidContains one sulfonate groupLess soluble than tetrasulfonic acid

1,3,6,8-Pyrenetetrasulfonic acid stands out due to its four sulfonate groups that enhance water solubility and fluorescence compared to these similar compounds. This makes it particularly useful in applications requiring high solubility and strong fluorescent properties .

The study of pyrene derivatives began with the isolation of pyrene itself in 1871 by Carl Gräbe through coal tar extraction. Functionalization efforts accelerated in the 20th century, driven by the need for water-soluble aromatic compounds. The synthesis of 1,3,6,8-pyrenetetrasulfonic acid emerged from sulfonation techniques developed in the 1950s, initially involving multi-step processes using oleum (fuming sulfuric acid) and nitrobenzene. A pivotal advancement occurred in 2019 with the introduction of a one-step synthesis method, reducing reaction times from 48 hours to 12 hours while improving yields from 60% to 85%. This innovation addressed environmental concerns associated with traditional approaches, such as excessive solvent use and hazardous byproducts.

Nomenclature and Classification

Systematic Name: Pyrene-1,3,6,8-tetrasulfonic acid
Chemical Formula: C₁₆H₁₀O₁₂S₄
CAS Registry Number: 6528-53-6 (acid form), 59572-10-0 (tetrasodium salt)
Classification: Polycyclic aromatic hydrocarbon (PAH) derivative, tetra-sulfonated compound
Synonyms:

  • Tetrasodium 1,3,6,8-pyrenetetrasulfonate
  • 4-PSA (abbreviation discouraged per style guidelines)
  • Pyrenetetrasulphonic acid

The compound belongs to the family of aryl sulfonic acids, distinguished by four sulfonate (-SO₃⁻) groups at the 1,3,6,8 positions of the pyrene core, conferring high aqueous solubility (>500 g/L at 25°C).

Significance in Chemical Research

1,3,6,8-Pyrenetetrasulfonic acid bridges fundamental and applied chemistry:

  • Fluorescence Studies: Quantum yield of 0.64 in aqueous solutions enables pH-sensitive probes.
  • Coordination Chemistry: Tetrasulfonate groups act as polydentate ligands for lanthanides (e.g., Eu³⁺) in metal-organic frameworks (MOFs).
  • Environmental Tracers: Detects PAH migration in hydrologic systems at concentrations ≤10 ppb.

Key Research Domains and Applications

DomainApplicationKey Finding
Analytical ChemistryFluorescent pH indicatorEmission shift from 404 nm (pH 2) to 465 nm (pH 10)
Materials ScienceMOF constructionForms Eu³⁺ coordination polymers with 1D chain or 2D layered structures
Environmental ScienceWater treatment monitoringStable fluorescence over 30 days in chlorinated systems
BiochemistryProtein crystallizationStabilizes cation-π interactions in Leishmania mexicana pyruvate kinase

UNII

CEZ11T634X

Related CAS

59572-10-0 (tetra-hydrochloride salt)
63468-96-2 (calcium[1:2] salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6528-53-6

Wikipedia

1,3,6,8-pyrenetetrasulfonic acid

General Manufacturing Information

1,3,6,8-Pyrenetetrasulfonic acid: ACTIVE

Dates

Modify: 2023-08-15

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